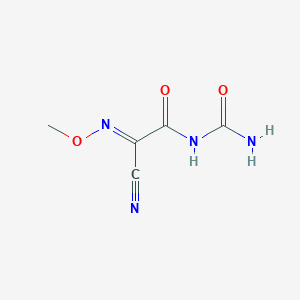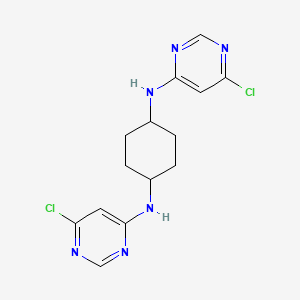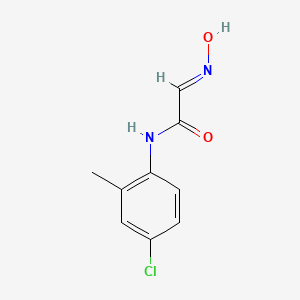
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, along with a hydroxyimino group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- typically involves the reaction of 4-chloro-2-methylaniline with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form the corresponding nitroso compound.
Reduction: The hydroxyimino group can be reduced to form the corresponding amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The chloro and methyl groups on the phenyl ring can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-: Lacks the methyl group on the phenyl ring.
Acetamide, N-(4-methylphenyl)-2-(hydroxyimino)-: Lacks the chloro group on the phenyl ring.
Acetamide, N-(4-chloro-2-methylphenyl)-2-(amino)-: The hydroxyimino group is replaced with an amino group.
Uniqueness
Acetamide, N-(4-chloro-2-methylphenyl)-2-(hydroxyimino)- is unique due to the presence of both chloro and methyl groups on the phenyl ring, along with the hydroxyimino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H9ClN2O2 |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
(2E)-N-(4-chloro-2-methylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ |
Clé InChI |
IHRNYCWVHDGNFY-VZUCSPMQSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)NC(=O)/C=N/O |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC(=O)C=NO |
Solubilité |
>31.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






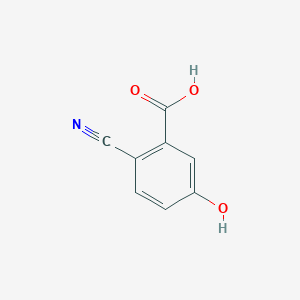
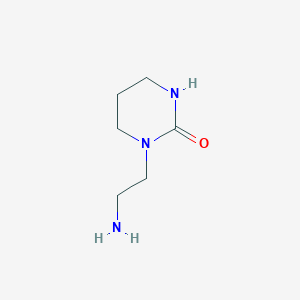
![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)
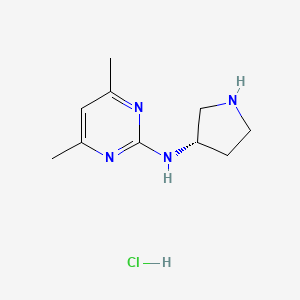

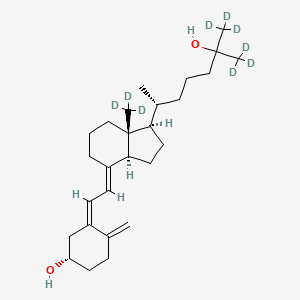
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12328069.png)

